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molecular formula C7H4ClIO2 B136495 2-Chloro-4-iodobenzoic acid CAS No. 145343-76-6

2-Chloro-4-iodobenzoic acid

Cat. No. B136495
M. Wt: 282.46 g/mol
InChI Key: KVFAMLOGLYILKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040712B2

Procedure details

A stirred mixture of 2-chloro-4-iodobenzoic acid (2 g, 7.08 mmol) and hydrazinecarbothioamide (0.968 g, 10.62 mmol) was cooled under nitrogen in an ice bath. POCl3 (1.98 mL, 21.24 mmol) was added drop-wise and the reaction mixture was heated at 78° C. for 3 hours. The reaction mixture was cooled in an ice bath before quenching by addition of ice water (50 mL). The resulting solid/cake was sonicated for 1 hour to give a free stirring suspension. This material was left to slurry at room temperature for ˜18 hours then filtered under vacuum and rinsed with water to afford the crude product as a pale yellow/orange solid. The solid was re-suspended in saturated NaHCO3(aq) (50 mL), slurried at room temperature for 2 hours, then collected by vacuum filtration to afford the title compound as a pale yellow solid (2.05 g, 86% yield). LC-MS: Rt 1.20 min; MS m/z 337.8 [M]+ [Method A]. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.01 (d, J=1.52 Hz, 1H), 7.76-7.82 (m, 2H), 7.50 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.968 g
Type
reactant
Reaction Step One
Name
Quantity
1.98 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=O.[NH:12]([C:14](=[S:16])[NH2:15])[NH2:13].O=P(Cl)(Cl)Cl>C([O-])(O)=O.[Na+]>[Cl:1][C:2]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:3]=1[C:4]1[S:16][C:14]([NH2:15])=[N:12][N:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)I
Name
Quantity
0.968 g
Type
reactant
Smiles
N(N)C(N)=S
Step Two
Name
Quantity
1.98 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled under nitrogen in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
before quenching by addition of ice water (50 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid/cake was sonicated for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to give a free stirring suspension
WAIT
Type
WAIT
Details
This material was left
FILTRATION
Type
FILTRATION
Details
then filtered under vacuum
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a pale yellow/orange solid
WAIT
Type
WAIT
Details
slurried at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)I)C1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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